A Technical Guide to the Biological Roles of Long-Chain Acylcarnitines: A Focus on Myristoyl-L-carnitine
A Technical Guide to the Biological Roles of Long-Chain Acylcarnitines: A Focus on Myristoyl-L-carnitine
Abstract
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, their biological significance extends far beyond this canonical function. Myristoyl-L-carnitine (C14), a prominent member of this class, serves as a critical metabolic shuttle and an emerging bioactive molecule implicated in a spectrum of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the multifaceted roles of myristoyl-L-carnitine, from its fundamental involvement in mitochondrial bioenergetics to its influence on cellular signaling, membrane dynamics, and the pathogenesis of metabolic diseases. We will dissect the mechanisms of its synthesis and transport, detail its broader biological impacts, and provide robust, field-proven methodologies for its scientific investigation, catering to researchers, and professionals in drug development.
The Carnitine Shuttle: The Gateway to Fatty Acid Oxidation
At the heart of cellular energy homeostasis lies the critical process of fatty acid oxidation (FAO), which provides the primary fuel source for tissues with high energy demands, such as cardiac and skeletal muscle.[1][2] Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle, a sophisticated transport system for which long-chain acylcarnitines are the indispensable cargo.[3][4]
The shuttle's operation can be distilled into three enzymatic steps:
-
Esterification in the Cytosol: Long-chain fatty acyl-CoAs are esterified to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane. This reaction forms the long-chain acylcarnitine, such as myristoyl-L-carnitine, and releases Coenzyme A (CoA).[2] This is the rate-limiting step of FAO.
-
Translocation across the Inner Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a free carnitine molecule.[4][5]
-
Regeneration in the Matrix: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, transferring the acyl group from carnitine back to CoA, regenerating the fatty acyl-CoA for β-oxidation and liberating free carnitine to be shuttled back to the cytosol.[6]
This elegant system ensures a steady supply of fatty acids for ATP production while maintaining distinct cytosolic and mitochondrial pools of CoA.[5]
Figure 2: Pathophysiological Signaling Roles of Accumulated LCACs.
Implications in Health and Disease
Alterations in myristoyl-L-carnitine levels are associated with a range of clinical conditions, making it a valuable biomarker.
-
Inherited Metabolic Disorders: Deficiencies in enzymes like CPT2 or VLCAD lead to a characteristic buildup of specific LCACs, including myristoyl-L-carnitine, which is diagnostic in newborn screening panels. [6]* Cardiovascular Disease: Elevated plasma LCACs are linked to heart failure, coronary artery disease, and arrhythmias, likely due to their detrimental effects on cardiomyocyte energy production and ion channel function. [1]* Mitochondrial Myopathy: Patients with mitochondrial myopathies often exhibit elevated concentrations of acylcarnitines, particularly hydroxylated long-chain species, reflecting impaired β-oxidation. [7][8]* Other Conditions: Decreased levels of myristoyl-L-carnitine have been noted in patients with chronic fatigue syndrome, while increased levels are seen in end-stage renal disease. [9]It is also being investigated as a potential marker for diabetes and autoimmune hepatitis. [10]
Methodologies for the Study of Myristoyl-L-carnitine
Accurate quantification and functional analysis of myristoyl-L-carnitine are paramount to understanding its biological role. The gold-standard analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). [11][12]
Figure 3: General Experimental Workflow for LCAC Quantification.
Protocol: Quantification of Myristoyl-L-carnitine in Plasma by LC-MS/MS
This protocol provides a robust framework for the sensitive and specific quantification of myristoyl-L-carnitine.
A. Rationale: This method utilizes stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. Protein precipitation removes the bulk of interfering macromolecules, and chromatographic separation resolves myristoyl-L-carnitine from other isomers and contaminants before detection by MS/MS, which provides specificity and sensitivity. [11][12][13] B. Materials:
-
Plasma samples (stored at -80°C)
-
Myristoyl-L-carnitine analytical standard () [11]* d3-Myristoyl-L-carnitine (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
96-well plates
-
Centrifuge capable of handling plates
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
C. Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma to each well.
-
Add 10 µL of the internal standard working solution (e.g., d3-Myristoyl-L-carnitine in methanol) to each well.
-
Causality: The internal standard is added early to account for any analyte loss during the subsequent extraction steps.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile to each well.
-
Mix thoroughly by vortexing for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins, releasing small molecule analytes like acylcarnitines into the supernatant.
-
-
Analyte Isolation:
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate, avoiding the protein pellet.
-
Causality: Centrifugation separates the soluble analytes from the solid protein debris.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Causality: Evaporation concentrates the analyte. Reconstitution in the mobile phase ensures compatibility with the HPLC system and proper injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase or HILIC column). [12]Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a formic acid modifier to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both myristoyl-L-carnitine and its labeled internal standard.
-
Causality: Chromatography separates analytes based on their physicochemical properties. MRM provides two levels of mass filtering (precursor and product ions), ensuring highly specific and sensitive detection of the target analyte.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using known concentrations of the analytical standard and calculate the concentration of myristoyl-L-carnitine in the unknown samples.
-
Conclusion and Future Directions
Myristoyl-L-carnitine is far more than a simple metabolic intermediate. It is a pivotal molecule at the crossroads of energy metabolism, cellular signaling, and disease. Its fundamental role in shuttling fatty acids for β-oxidation is undisputed, but the consequences of its dysregulation reveal a potent bioactive lipid with the ability to modulate mitochondrial health, inflammation, apoptosis, and ion channel function. As such, the precise measurement of myristoyl-L-carnitine and other LCACs serves as a critical diagnostic and prognostic tool in a growing number of pathologies.
For drug development professionals, understanding the dual nature of LCACs is crucial. Targeting the carnitine shuttle to modulate fatty acid oxidation holds therapeutic promise for metabolic diseases. However, the potential for off-target effects due to the accumulation of these signaling-active lipids must be carefully considered. Future research should continue to unravel the specific protein interactions and downstream signaling cascades initiated by myristoyl-L-carnitine, paving the way for more targeted therapeutic interventions that can harness its metabolic benefits while mitigating its potential pathological effects.
References
-
Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1647-1655. [Link]
-
McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines as translational biomarkers of mitochondrial dysfunction. Metabolites, 5(4), 635-654. [Link]
-
Tein, I., & Vockley, J. (2011). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 96(7), E1133–E1137. [Link]
-
McCorkle, K., & Adams, S. H. (2011). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E877-E887. [Link]
-
Orngreen, M. C., Duno, M., Ejstrup, R., Vissing, J., & Laforêt, P. (2019). Hydroxylated Long-Chain Acylcarnitines Are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 104(12), 6051-6059. [Link]
-
National Center for Biotechnology Information. (n.d.). Myristoylcarnitine. PubChem Compound Summary for CID 6426854. Retrieved from [Link].
-
Human Metabolome Database. (2021). Showing metabocard for Myristoylcarnitine (HMDB0254979). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-Myristoylcarnitine. PubChem Compound Summary for CID 53477791. Retrieved from [Link].
-
Chem-Impex. (n.d.). Myristoyl-L-carnitine chloride. Retrieved from [Link]
-
Li, K., Li, Y., & Liu, G. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 21(10), 1629-1636. [Link]
-
El-Hattab, A. W., & Scaglia, F. (2015). Disorders of carnitine biosynthesis and transport. YMGME, 116(3), 107-117. [Link]
-
Bertin Bioreagent. (n.d.). Myristoyl-L-carnitine (chloride). Retrieved from [Link]
-
Vescovo, G., Ravara, B., & D'Amico, E. (2002). L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure. American Journal of Physiology-Cell Physiology, 283(3), C802-C810. [Link]
-
Wu, J., & Corr, P. B. (1994). Activation and inhibition of reconstituted cardiac L-type calcium channels by palmitoyl-L-carnitine. Journal of Biological Chemistry, 269(3), 1909-1915. [Link]
-
Płonka, J., & Drapała, A. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 96, 22-34. [Link]
-
Spedding, M., & Mir, A. K. (1987). Direct Activation of Ca2+ Channels by Palmitoyl Carnitine, a Putative Endogenous Ligand. British Journal of Pharmacology, 92(2), 457-468. [Link]
-
Longo, A., Bruno, G., & Curti, S. (1995). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after precolumn derivatization with 1-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 299-307. [Link]
-
Li, J. L., Wang, Q. Y., & Luan, H. Y. (2007). L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells. Apoptosis, 12(1), 163-172. [Link]
-
Di Lisa, F., & Ziegler, M. (2009). Carnitine homeostasis, mitochondrial function, and cardiovascular disease. Current Medicinal Chemistry, 16(34), 4470-4476. [Link]
-
Adeva-Andany, M. M., Calvo-Castro, I., & Fernández-Fernández, C. (2017). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Nutrición Hospitalaria, 34(6), 1391-1406. [Link]
-
Longo, N., Amat di San Filippo, C., & Pasquali, M. (2006). Disorders of carnitine transport and the carnitine cycle. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 77-85. [Link]
-
Biocrates Life Sciences AG. (2020). Carnitine - Metabolite of the month. Retrieved from [Link]
-
Moretti, S., Alesse, E., & Di Marzio, L. (2000). L-carnitine reduces lymphocyte apoptosis and oxidant stress in HIV-1-infected subjects treated with zidovudine and didanosine. Antiviral Therapy, 5(2), 115-123. [Link]
-
Galli, G., & Fratelli, M. (2002). Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture. Experimental Cell Research, 277(1), 80-87. [Link]
-
Micheletti, R., Zuanetti, G., & Schiavone, A. (1992). Effect of propionyl-L-carnitine on L-type calcium channels in human heart sarcolemma. Molecular and Cellular Biochemistry, 116(1-2), 159-164. [Link]
-
Ishii, T., & Kyuwa, S. (1994). L-carnitine and some of its analogs delay the onset of apoptotic cell death initiated in murine C2.8 hepatocytic cells after hepatocyte growth factor deprivation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1224(3), 333-341. [Link]
-
Wikipedia. (n.d.). Carnitine biosynthesis. Retrieved from [Link]
-
Abo El-Azm, A. M., El-Baky, R. M. A., & El-Sayed, A. I. (2025). L-carnitine as a novel approach for pain and inflammation relief in rheumatoid arthritis. Inflammopharmacology, 33(5), 1956-1964. [Link]
-
Life Extension. (2015). L carnitine supplementation lowers inflammation in heart disease. Retrieved from [Link]
-
Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from [Link]
-
DiNicolantonio, J. J., & O'Keefe, J. H. (2024). Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. Nutrients, 16(24), 4244. [Link]
-
Flanagan, J. L., Simmons, P. A., & Vehige, J. (2010). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Journal of Gerontology, 65A(9), 927-936. [Link]
-
Haghighatdoost, F., Jabbari, M., & Hariri, M. (2019). The effect of L-carnitine on inflammatory mediators: a systematic review and meta-analysis of randomized clinical trials. European Journal of Clinical Pharmacology, 75(7), 917-927. [Link]
-
Sepand, M. R., Samimi, A., & Razavi, S. (2022). The effects of L-carnitine supplementation on inflammatory and anti-inflammatory markers in adults: a systematic review and dose-response meta-analysis. Nutrition Journal, 21(1), 61. [Link]
-
Abo El-Azm, A. M., El-Baky, R. M. A., & El-Sayed, A. I. (2025). L-carnitine as a novel approach for pain and inflammation relief in rheumatoid arthritis. Inflammopharmacology. [Link]
-
Lazzarato, C., & Kruse, F. E. (2021). L-carnitine suppresses transient receptor potential vanilloid type 1 activity and myofibroblast transdifferentiation in human corneal keratocytes. Scientific Reports, 11(1), 4721. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Carnitine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]
- 11. Myristoyl- L -carnitine analytical standard 25597-07-3 [sigmaaldrich.com]
- 12. bevital.no [bevital.no]
- 13. research.unipd.it [research.unipd.it]
